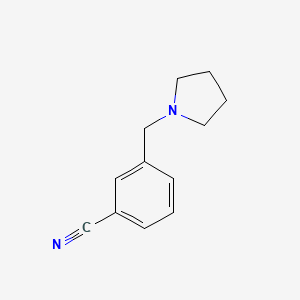

3-(Pyrrolidin-1-ylmethyl)benzonitrile

Description

Context of Substituted Benzonitriles in Modern Chemical Research

Substituted benzonitriles are a class of aromatic compounds that have garnered substantial attention in modern chemical research, primarily due to the unique electronic properties and reactivity of the nitrile (-C≡N) group. The nitrile moiety is a potent electron-withdrawing group, which can significantly influence the electronic density of the benzene (B151609) ring to which it is attached. nih.gov This property is crucial in medicinal chemistry, where the benzonitrile (B105546) framework can engage in π–π stacking interactions with aromatic residues of target proteins such as phenylalanine or tyrosine. nih.gov

Furthermore, the nitrile group is often employed as a bioisostere for carbonyl, hydroxyl, or halogen groups, capable of acting as a hydrogen bond acceptor. nih.gov This mimicry allows medicinal chemists to modulate a compound's pharmacological profile. For instance, several substituted benzonitriles have been developed as selective inhibitors of enzymes like aromatase for treating estrogen-dependent diseases, where the para-positioned nitrile is often essential for inhibitory activity. nih.gov The versatility of benzonitriles also extends to their role as synthetic intermediates; they are precursors to a wide array of derivatives, including N-substituted benzamides via reaction with amines. wikipedia.org Their utility is evident in numerous pharmaceuticals targeting a broad spectrum of clinical conditions, from cancer to heart failure. nih.gov

Significance of Pyrrolidine (B122466) Ring Systems as Fundamental Heterocyclic Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is recognized as a "privileged scaffold" in drug discovery and medicinal chemistry. frontiersin.orgnbinno.com This designation stems from its frequent appearance in a vast number of biologically active natural products, particularly alkaloids, and synthetic pharmaceuticals. frontiersin.orgnih.gov The significance of the pyrrolidine ring is rooted in several key characteristics.

Firstly, its non-planar, sp³-hybridized nature provides a three-dimensional (3D) geometry that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. nih.govnih.gov This non-planarity, often described as "pseudorotation," contributes to the stereochemistry of the molecule, which is critical for selective binding to biological targets like enantioselective proteins. nih.govresearchgate.net Secondly, the incorporation of a pyrrolidine motif can impart desirable pharmacokinetic properties to a molecule, influencing its metabolic stability, bioavailability, and solubility. nbinno.com The structural diversity and complexity of pyrrolidine-based molecules offer a versatile platform for designing and developing more active and less toxic drug candidates. frontiersin.org Consequently, pyrrolidine derivatives have been developed with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org

Role of Benzylic Amine Linkages in Synthetic Methodologies

Benzylic amines, which feature a nitrogen atom attached to a carbon atom that is itself bonded to a benzene ring, constitute a crucial structural linkage in organic synthesis. This motif serves as a bridge between aromatic and aliphatic systems, and its synthesis and reactivity are well-established. Modern synthetic methods allow for the efficient formation of benzylic amines through various strategies, including the direct functionalization of benzylic C(sp³)-H bonds, enabling the conversion of readily available aromatic precursors into valuable amine products. organic-chemistry.orgrsc.org

The benzylic C-N bond possesses unique reactivity. For example, it can be cleaved under specific conditions, such as photochemically, allowing for the controlled release of amines. acs.org In the context of drug design and synthesis, the benzylic amine linkage provides a robust and sterically defined connection between different molecular fragments. It allows for precise spatial orientation of substituents, which is a key factor in determining a molecule's interaction with its biological target. The prevalence of this linkage in bioactive molecules underscores its importance as a reliable and versatile tool for synthetic chemists. rsc.org

Conceptual Framework for Research on 3-(Pyrrolidin-1-ylmethyl)benzonitrile

The conceptual interest in this compound arises from the synergistic combination of the aforementioned structural components. The molecule integrates:

An electronically active benzonitrile moiety , which can serve as a key interaction point with biological targets through hydrogen bonding and π-stacking.

A three-dimensional pyrrolidine scaffold , which enhances pharmacokinetic properties and provides stereochemical complexity.

A defined benzylic amine linker , which connects the aromatic and heterocyclic fragments with a specific spatial relationship.

This molecular architecture is a prime candidate for scaffold-hopping and lead optimization in drug discovery programs. For example, related structures such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been successfully developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. evitachem.commanchester.ac.uknih.gov In these inhibitors, the benzonitrile group provides a critical interaction within the enzyme's binding pocket, while the pyrrolidine scaffold occupies another region and influences selectivity and physical properties. evitachem.com

Research into this compound and its analogues is therefore driven by the potential to create novel chemical entities with finely tuned biological activities. The synthesis of this compound allows chemists to explore structure-activity relationships by modifying each of the three components, leading to the development of new therapeutic agents or chemical probes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 321198-27-0 matrix-fine-chemicals.com |

| Molecular Formula | C12H14N2 matrix-fine-chemicals.com |

| Molecular Weight | 186.258 g/mol matrix-fine-chemicals.com |

| IUPAC Name | 3-[(pyrrolidin-1-yl)methyl]benzonitrile matrix-fine-chemicals.com |

| SMILES | N#CC1=CC(CN2CCCC2)=CC=C1 matrix-fine-chemicals.com |

| InChIKey | AAVUHDFNXPJROH-UHFFFAOYSA-N matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVUHDFNXPJROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrrolidin 1 Ylmethyl Benzonitrile

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 3-(Pyrrolidin-1-ylmethyl)benzonitrile, the most logical strategic disconnection is at the C-N bond linking the benzylic carbon to the pyrrolidine (B122466) nitrogen atom. This disconnection reveals two primary synthetic pathways, each relying on a different set of precursors.

Pathway A (Reductive Amination): This pathway involves the disconnection to 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde) and pyrrolidine. The forward reaction would be a reductive amination, where the aldehyde and the secondary amine react to form an iminium ion, which is then reduced to the target tertiary amine.

Pathway B (Nucleophilic Substitution): This alternative disconnection leads to a benzylic halide, such as 3-(bromomethyl)benzonitrile (B105621) (3-cyanobenzyl bromide), and pyrrolidine. The synthesis would proceed via a direct nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic benzylic carbon, displacing the bromide.

Both strategies are viable and rely on the synthesis of a suitably functionalized benzonitrile (B105546) and the pyrrolidine ring system.

Synthetic Routes to Benzonitrile Precursors

The precursors identified in the retrosynthetic analysis, 3-formylbenzonitrile and 3-cyanobenzyl bromide, can be synthesized through various established methods.

3-Formylbenzonitrile (3-Cyanobenzaldehyde): This compound is a key intermediate. One common laboratory synthesis involves the oxidation of the corresponding alcohol, 3-cyanobenzyl alcohol, using mild oxidizing agents. Alternatively, formylation of a benzonitrile derivative can be employed. The compound is characterized by its aldehyde and nitrile functional groups. nih.gov

| Property | Value |

| Molecular Formula | C₈H₅NO |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 24964-64-5 |

| Boiling Point | 210 °C |

| Melting Point | 75-78 °C |

3-(Bromomethyl)benzonitrile (3-Cyanobenzyl Bromide): This precursor is typically synthesized via the radical bromination of 3-methylbenzonitrile (B1361078) (m-tolunitrile). organic-chemistry.org This reaction is often initiated by light or a radical initiator, such as N-Bromosuccinimide (NBS). This intermediate is a powerful electrophile for reactions with nucleophiles like pyrrolidine. pharmaffiliates.com Another process involves the reaction of a cyanobenzylamine compound with a nitrite (B80452) salt and a bromide source. google.com

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol |

| CAS Number | 28188-41-2 |

| Primary Use | Intermediate in organic synthesis |

Synthetic Pathways to Pyrrolidine Precursors

The pyrrolidine scaffold is a ubiquitous feature in many biologically active molecules and its synthesis has been extensively studied. acs.org Methods range from constructing the ring from acyclic precursors to modifying existing ring systems.

The de novo synthesis of the pyrrolidine ring is a cornerstone of heterocyclic chemistry. Several powerful cyclization strategies are employed.

1,3-Dipolar Cycloaddition: This is a classical and highly versatile method for creating five-membered heterocycles. nih.gov The reaction occurs between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the reactants. nih.govacs.org This method allows for the creation of densely substituted pyrrolidines with high stereoselectivity. acs.org

Intramolecular Amination: Pyrrolidines can be formed through the intramolecular cyclization of ω-aminoalkyl halides or tosylates. A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective route to pyrrolidines under mild conditions. organic-chemistry.org Similarly, starting from a primary amine-tethered alkyne, a copper-catalyzed tandem amination/cyanation/alkylation sequence can yield α-CN substituted pyrrolidines. nih.gov

Reductive Amination of 1,4-Dicarbonyls: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a fundamental method for pyrrolidine synthesis. mdpi.com

An alternative to building the pyrrolidine ring from acyclic precursors is to re-engineer a larger, more readily available ring.

Contraction of Pyridines: Pyridines, which are abundant and inexpensive, can undergo a photo-promoted ring contraction. osaka-u.ac.jpbohrium.com A reaction with silylborane can transform pyridines into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. osaka-u.ac.jpbohrium.comwilddata.cnresearchgate.netnih.gov

Contraction of Lactams: Chiral 2,2-disubstituted pyrrolidines can be synthesized via a stereoretentive thermal "Spino" ring contraction of a hydroxamic acid derived from a six-membered lactam. nih.gov This process proceeds through an isocyanate-like intermediate, analogous to a Hofmann rearrangement. nih.gov

Starting with a simple pyrrolidine ring, various functional groups can be introduced. Redox-neutral α-C–H functionalization allows for the direct introduction of aryl groups at the position adjacent to the nitrogen. rsc.org For instance, reacting pyrrolidine with a quinone monoacetal and an aryl boronic acid nucleophile can yield α-aryl-substituted pyrrolidines. rsc.org This direct functionalization provides an efficient way to access more complex pyrrolidine derivatives. rsc.org

Formation of the this compound Core Structure

The final step in the synthesis involves coupling the benzonitrile and pyrrolidine precursors. The choice of reaction depends on the functional group present on the benzonitrile component.

Reductive Amination: Following Pathway A, 3-formylbenzonitrile is reacted with pyrrolidine. The initial condensation forms an iminium salt intermediate, which is not typically isolated but is reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. A Betti-type reaction, involving the condensation of 3-formylbenzonitrile, pyrrolidine, and 2-naphthol (B1666908), demonstrates the formation of a related adduct, confirming the viability of the initial condensation step. researchgate.net

Nucleophilic Alkylation: Following Pathway B, pyrrolidine acts as a nucleophile and is alkylated with 3-(bromomethyl)benzonitrile. This reaction is a standard Sₙ2 substitution, typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct. The reaction is generally efficient and leads directly to the desired product.

The resulting compound, this compound, is a tertiary amine with a distinct molecular structure. matrix-fine-chemicals.com

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol |

| CAS Number | 321198-27-0 |

| IUPAC Name | 3-[(pyrrolidin-1-yl)methyl]benzonitrile |

Reductive Amination Approaches for Benzylic Amine Formation

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This method involves the reaction of a carbonyl compound, in this case, 3-formylbenzonitrile, with an amine, pyrrolidine. The reaction proceeds in two key stages: the initial formation of an iminium ion intermediate via condensation, followed by its in-situ reduction to yield the target tertiary amine. This one-pot procedure is highly effective for synthesizing secondary and tertiary amines and often prevents the overalkylation issues associated with direct alkylation methods.

The selection of the reducing agent is critical for the success of the reaction, especially given the presence of the nitrile group (–C≡N), which can also be susceptible to reduction. Mild and chemoselective hydride reagents are typically employed because they reduce the iminium ion intermediate much more rapidly than the nitrile or the starting aldehyde.

Key Reagents and Conditions:

| Starting Materials | Reducing Agent | Solvent | Key Features |

| 3-Formylbenzonitrile, Pyrrolidine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Highly selective for iminium ions; tolerant of many functional groups; widely used. |

| 3-Formylbenzonitrile, Pyrrolidine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at controlled pH (typically 6-7) to ensure selective iminium reduction. |

| 3-Formylbenzonitrile, Pyrrolidine | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Ni/SiO₂) | Ethanol (EtOH), Tetrahydrofuran (THF) | A "green" approach using catalytic hydrogenation; conditions must be optimized to avoid nitrile reduction. researchgate.net |

The use of sodium triacetoxyborohydride is particularly common due to its mild nature and high selectivity, which allows for the reaction to proceed efficiently without affecting the cyano group.

Mannich-type Reactions for C–N Bond Construction

The Mannich reaction is a fundamental three-component condensation reaction that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group. In a broader sense, related multi-component reactions can be used to construct the C-N bond of benzylic amines. A relevant variant is the Betti reaction, which involves the condensation of an aldehyde, an amine, and a phenol.

For the synthesis of a related structure, 3-formylbenzonitrile, pyrrolidine, and 2-naphthol can undergo a Betti-type condensation to form 3-[(2-hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile. This demonstrates that 3-formylbenzonitrile and pyrrolidine can effectively combine to form the core (3-cyanophenyl)(pyrrolidin-1-yl)methyl moiety, which is central to the structure of this compound. This type of reaction highlights a powerful method for creating complex molecules by forming both a C-C and a C-N bond in a single step.

Nucleophilic Substitution Strategies on Benzylic Halides

A direct and highly reliable method for synthesizing this compound is through the nucleophilic substitution of a benzylic halide. In this approach, pyrrolidine acts as the nucleophile, and a compound such as 3-(bromomethyl)benzonitrile or 3-(chloromethyl)benzonitrile (B1583590) serves as the electrophile.

The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine attacks the benzylic carbon, displacing the halide leaving group. This method is often high-yielding and straightforward, making it a common choice in synthetic chemistry. The choice of solvent and the addition of a non-nucleophilic base to scavenge the generated hydrohalic acid (e.g., HBr) can be important for driving the reaction to completion.

Typical Reaction Parameters:

| Electrophile | Nucleophile | Solvent | Base (Optional) |

| 3-(Bromomethyl)benzonitrile | Pyrrolidine | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) |

| 3-(Chloromethyl)benzonitrile | Pyrrolidine | Tetrahydrofuran (THF), Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) |

This strategy offers a clear and predictable pathway to the desired product, relying on fundamental and well-understood reaction principles.

Integration of Nitrile Functionality: Cyanation Reactions

An alternative synthetic strategy involves forming the benzylpyrrolidine core first, followed by the introduction of the nitrile group. This retrosynthetic approach would start from a precursor like 1-(3-bromobenzyl)pyrrolidine. The nitrile functionality is then installed via a cyanation reaction, a transformation that has been significantly advanced through the use of transition metal catalysis.

Palladium-catalyzed cyanation is a powerful method for converting aryl halides and triflates into the corresponding nitriles. rsc.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a cyanide source. A variety of cyanide reagents can be used, including less toxic alternatives to traditional cyanide salts.

Common Palladium-Catalyzed Cyanation Systems:

| Substrate | Cyanide Source | Catalyst/Ligand | Key Features |

| 1-(3-Bromobenzyl)pyrrolidine | Zinc cyanide (Zn(CN)₂) | Pd(dba)₂ / dppf | Milder and safer cyanide source. |

| 1-(3-Bromobenzyl)pyrrolidine | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ / various phosphine ligands | A non-toxic, stable, and water-soluble cyanide source. nih.gov |

| 1-(3-Bromobenzyl)pyrrolidine | Sodium cyanide (NaCN) | Pd₂ (dba)₃ / ligand | Highly effective but requires careful handling due to toxicity. |

This approach is particularly useful when the starting aryl halide is more readily available or when other functional groups in the molecule are incompatible with the reagents used in reductive amination or nucleophilic substitution.

Chemoselective Transformations in Multifunctional Substrates

The synthesis of this compound inherently involves managing multiple reactive sites. A key challenge is achieving chemoselectivity—the selective reaction of one functional group in the presence of others.

The reductive amination of 3-formylbenzonitrile is a prime example of a chemoselective transformation. The reaction requires a reducing agent that can selectively reduce the iminium ion intermediate without affecting the nitrile group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the iminium ion and the nitrile, milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) exhibit excellent selectivity. The boron-hydrogen bonds in NaBH(OAc)₃ are sufficiently hydridic to reduce the electrophilic iminium cation but are not reactive enough to reduce the less electrophilic nitrile C≡N triple bond under standard conditions. This selectivity allows the one-pot synthesis to proceed cleanly, yielding the desired product without side reactions involving the nitrile.

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis continuously seeks more efficient, sustainable, and versatile methods for constructing molecular frameworks. The synthesis of benzylic amines like this compound has benefited from such innovations, particularly in the realm of catalysis.

Catalytic Approaches in Synthesis

Catalysis offers pathways that are more atom-economical, environmentally friendly, and efficient than stoichiometric reactions. Several catalytic strategies can be applied to the synthesis of the target compound.

Borrowing Hydrogen / Hydrogen Autotransfer: This elegant catalytic cycle allows amines to be N-alkylated using alcohols, with water as the only byproduct. acs.org In this approach, a catalyst (e.g., based on Ni, Fe, Ru, or Ir) temporarily "borrows" hydrogen from a benzylic alcohol (e.g., 3-(hydroxymethyl)benzonitrile) to form an aldehyde intermediate and a metal-hydride species. nih.govacs.org The aldehyde then condenses with pyrrolidine to form an iminium ion, which is subsequently reduced by the stored metal-hydride to yield the final amine and regenerate the catalyst. This method avoids the pre-oxidation of the alcohol to an aldehyde and the use of stoichiometric hydride reagents.

Palladium-Catalyzed Coupling Reactions: As discussed in section 2.4.4, palladium catalysis is crucial for modern cyanation reactions, enabling the use of aryl chlorides and bromides with non-toxic cyanide sources under relatively mild conditions. rsc.orgnih.gov Furthermore, palladium catalysts, often in combination with pyrrolidine as a secondary amine mediator, can be used for the α-benzylation of aldehydes and ketones, showcasing another advanced C-C and C-N bond-forming strategy. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity. Imine reductases (IREDs), for example, are increasingly used for the asymmetric reductive amination of ketones and aldehydes. nih.gov While not specifically documented for this target, a biocatalytic approach could offer a highly enantioselective route to chiral analogues of this compound if a prochiral ketone precursor were used.

These advanced catalytic methods represent the cutting edge of synthetic chemistry, providing powerful tools for the efficient and sustainable production of complex molecules.

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuously operating systems. rsc.org This technology offers numerous advantages over batch processing, including superior heat and mass transfer, improved safety profiles for handling hazardous reagents, enhanced reproducibility, and greater scalability. rsc.orgafricacommons.net These benefits make it an attractive platform for the synthesis of pharmaceutical intermediates and other fine chemicals.

The synthesis of the core components of this compound—the benzonitrile moiety and the pyrrolidine ring—can be significantly enhanced through flow chemistry. For the synthesis of aryl nitriles, a cyanide-free continuous flow process has been developed using p-toluenesulfonylmethyl isocyanide (TosMIC) as a nitrile source to convert ketones into nitriles. rsc.orgrsc.org This method is rapid, with residence times as short as 1.5 minutes, and scalable, achieving a throughput of up to 8.8 g/h, demonstrating a safe and efficient alternative to traditional cyanation methods. rsc.org Another flow protocol allows for the direct preparation of nitriles from carboxylic acids using acetonitrile as both a solvent and reagent under high-temperature and high-pressure conditions, obviating the need for any catalyst. acs.org

Similarly, the synthesis of pyrrolidine derivatives has been successfully adapted to flow reactors. africacommons.net For example, electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been shown to produce pyrrolidines in good yields. The large surface-area-to-volume ratio of the microreactor facilitates efficient reduction at the cathode, and the continuous process allows for preparative-scale synthesis. researchgate.net The application of flow chemistry to the oxidative dehydrogenation of amines using air as the oxidant and a solid catalyst also provides a flexible route to produce nitriles continuously. dtu.dk

Table 2: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size; scaling up can be complex. | Easily scalable by extending reaction time or "numbering-up" reactors. rsc.org |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. africacommons.net |

| Mass Transfer | Mixing can be inefficient, especially in large, viscous reaction mixtures. | Superior mixing and mass transfer, leading to more consistent product quality. rsc.org |

| Safety | Large volumes of reagents and solvents present significant safety risks. | Small reactor volumes minimize the quantity of hazardous material at any given time; better control over exothermic reactions. africacommons.net |

| Reproducibility | Can vary between batches due to inconsistencies in heating and mixing. | Highly reproducible due to precise control over reaction parameters (temperature, pressure, flow rate). rsc.orgafricacommons.net |

| Process Control | Parameters are controlled for the entire batch. | Allows for real-time monitoring and optimization of reaction conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of compounds in solution. A full suite of one-dimensional and two-dimensional experiments would be required for an unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and pyrrolidine (B122466) protons. The four protons on the benzonitrile (B105546) ring would appear in the aromatic region (typically δ 7.4-7.7 ppm). Due to the meta-substitution pattern, they would present as complex multiplets. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely yield a sharp singlet around δ 3.6-3.8 ppm. The eight protons of the pyrrolidine ring would appear as two distinct multiplets in the aliphatic region; the protons alpha to the nitrogen (N-CH₂) are expected around δ 2.5-2.7 ppm, while the beta protons (-CH₂-CH₂-) would be further upfield, around δ 1.7-1.9 ppm.

¹³C NMR: The carbon NMR spectrum would provide the number of chemically non-equivalent carbon atoms. The carbon of the nitrile group (-C≡N) is expected to appear around δ 118-120 ppm. The six aromatic carbons of the benzonitrile ring would produce signals in the δ 110-140 ppm range, including two quaternary carbons (one attached to the nitrile and one to the methylene group). The benzylic methylene carbon (Ar-CH₂) would likely resonate around δ 60-65 ppm. The two sets of carbons in the pyrrolidine ring are expected around δ 53-55 ppm for the carbons adjacent to the nitrogen and δ 23-25 ppm for the beta carbons.

¹⁵N NMR: A ¹⁵N NMR spectrum would show two distinct signals. The nitrogen of the nitrile group would have a chemical shift in the range of -100 to -140 ppm relative to nitromethane. The tertiary amine nitrogen of the pyrrolidine ring would appear in a significantly different region, typically between 0 and -40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Pyrrolidin-1-ylmethyl)benzonitrile

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzonitrile Ring (C1-C6) | 7.4 - 7.7 (m, 4H) | 110 - 140 |

| Nitrile (CN) | - | 118 - 120 |

| Benzylic Methylene (CH₂) | 3.6 - 3.8 (s, 2H) | 60 - 65 |

| Pyrrolidine (α-CH₂) | 2.5 - 2.7 (m, 4H) | 53 - 55 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the benzonitrile ring, helping to assign their specific positions. Crucially, it would also confirm the connectivity within the pyrrolidine ring, showing a correlation between the α-methylene and β-methylene protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. rsc.org It would definitively link the proton signals for the benzylic, α-pyrrolidine, and β-pyrrolidine methylenes to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different parts of the molecule. Key expected correlations would include:

From the benzylic methylene protons to the quaternary carbon of the benzonitrile ring and other nearby aromatic carbons.

From the α-pyrrolidine protons to the benzylic methylene carbon.

From the aromatic protons to the nitrile carbon.

While the structure of this compound is relatively straightforward, more complex heterocyclic systems might require advanced NMR techniques. For instance, Nuclear Overhauser Effect (NOESY) experiments could be used to determine through-space proximity of protons, confirming stereochemistry or conformational preferences in more rigid or sterically hindered analogues.

X-ray Crystallography for Absolute Structure Determination

To determine the precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the definitive method.

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. For a small organic molecule like this compound, several standard methods would be employed:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the container is loosely covered to allow the solvent to evaporate slowly over days or weeks. researchgate.netnih.gov

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down gradually. This decrease in solubility can promote the growth of well-ordered crystals. chemicalbook.com

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization. nih.gov

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids. researchgate.net

Optimization involves screening various solvents or solvent mixtures and controlling the rate of crystallization, as slower growth often yields higher quality crystals. rsc.org

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibration. matrix-fine-chemicals.com

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and as it is rotated, a series of diffraction patterns are collected by a detector. nih.govmdpi.com Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.

Data Processing: The collected raw images are processed computationally. This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensity of each spot, and scaling and merging the data to produce a final reflection file. This file contains the information needed to solve the crystal structure. The structure is then solved using computational methods and refined to fit the experimental data, ultimately yielding an atomic model of the molecule. matrix-fine-chemicals.com

Atomic Resolution Structural Refinement and Validation

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). cam.ac.uk However, the structural parameters can be inferred from high-resolution crystallographic data of closely related compounds and through computational modeling.

For a precise structural model, bond lengths, bond angles, and torsion angles are critical. In the absence of direct experimental data for the title compound, these parameters are typically refined using least-squares methods on diffraction data. The quality of such a refinement is assessed by the R-factor, with lower values indicating a better fit between the experimental and calculated structure factors. Validation of the refined structure involves checking for geometric consistency, the presence of hydrogen bonds, and other intermolecular interactions.

Table 1: Predicted Key Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C(nitrile) | N(nitrile) | ~1.15 Å | |

| Bond Length | C(aromatic) | C(nitrile) | ~1.45 Å | |

| Bond Length | C(aromatic) | C(methylene) | ~1.51 Å | |

| Bond Length | C(methylene) | N(pyrrolidine) | ~1.47 Å | |

| Bond Angle | C(aromatic) | C(methylene) | N(pyrrolidine) | ~112° |

| Bond Angle | C(aromatic) | C(nitrile) | N(nitrile) | ~178° |

Note: These values are estimations based on standard bond lengths and angles for similar chemical environments and require experimental validation.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is dictated by the spatial arrangement of its constituent rings and the connecting methylene bridge. The pyrrolidine ring is expected to adopt a non-planar conformation, typically an envelope or twisted-chair form, to minimize steric strain. The orientation of the pyrrolidin-1-ylmethyl substituent relative to the benzonitrile ring is a key conformational feature.

Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (C₁₂H₁₄N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy.

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. Based on the structure of this compound, which is a type of benzylamine (B48309), characteristic fragmentation pathways can be predicted. The most likely fragmentation would involve the cleavage of the benzylic C-N bond.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₂H₁₄N₂]⁺ | Molecular Ion |

| 116 | [C₈H₆N]⁺ | Loss of pyrrolidine radical |

| 103 | [C₇H₅N]⁺ | Benzonitrile cation radical |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidin-1-ylmethyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion |

Note: The relative abundances of these fragments would depend on the ionization technique and energy.

Studies on the fragmentation of protonated benzylamines show that a common pathway is the loss of the amine moiety. matrix-fine-chemicals.com For this compound, this would lead to the formation of a stable benzyl (B1604629) cation derivative.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile, aromatic, and aliphatic C-H groups, as well as the C-N bonds.

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N stretch | Nitrile | ~2230-2220 | Strong, sharp |

| C-H stretch (aromatic) | Aromatic ring | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | Methylene and Pyrrolidine | ~2970-2850 | Medium to strong |

| C=C stretch (aromatic) | Aromatic ring | ~1600, 1480 | Medium |

| C-N stretch | Amine | ~1200-1050 | Medium |

Note: The exact positions and intensities of these bands can be influenced by the molecular environment and physical state of the sample.

The C≡N stretching vibration of aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹, and this sharp, strong band is a key diagnostic feature. nist.gov The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene bridge and the pyrrolidine ring will appear below 3000 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine is expected in the fingerprint region and may be coupled with other vibrations.

Reactivity and Derivatization Studies of 3 Pyrrolidin 1 Ylmethyl Benzonitrile

Transformations of the Nitrile Functional Group

The benzonitrile (B105546) moiety of the molecule is a versatile functional group, capable of undergoing a variety of transformations. The electrophilic nature of the nitrile carbon atom makes it susceptible to attack by nucleophiles, and the carbon-nitrogen triple bond can be readily reduced or hydrolyzed under appropriate conditions. libretexts.org

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. libretexts.org This reactivity allows for the synthesis of a range of derivatives.

One of the primary examples of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents. This reaction typically proceeds through an intermediate imine salt, which can be hydrolyzed upon aqueous workup to yield a ketone. libretexts.org

Another significant reaction is the addition of amines. For instance, the reaction of benzonitriles with cyclic secondary amines like pyrrolidine (B122466), often catalyzed by zinc(II) compounds, can lead to the formation of amidines. researchgate.net This transformation involves the nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer.

Table 1: Examples of Nucleophilic Additions to the Benzonitrile Moiety

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Carbanion | Grignard Reagent (e.g., RMgX) | Imine Salt | Ketone (after hydrolysis) |

Reduction Reactions to Amines and Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent employed.

Complete reduction to a primary amine is commonly achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the corresponding benzylamine (B48309) derivative. libretexts.org

Partial reduction to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. The intermediate imine formed is hydrolyzed during workup to yield the aldehyde. libretexts.org

Table 2: Reduction Reactions of the Nitrile Group

| Reagent | Product Functional Group | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 1. Ether solvent 2. Aqueous workup |

Hydrolysis and Related Conversions to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org

In acidic hydrolysis, the nitrile is typically heated with a strong acid such as sulfuric acid or hydrochloric acid. libretexts.orgrsc.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orgrsc.org The resulting amide intermediate is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon. The intermediate amide is subsequently hydrolyzed to yield a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

Reactivity at the Pyrrolidine Ring

The pyrrolidine ring offers additional opportunities for derivatization, primarily involving the nucleophilic nitrogen atom and, potentially, the C-H bonds of the ring itself.

N-Functionalization and Quaternization of the Pyrrolidine Nitrogen

The nitrogen atom in the 3-(Pyrrolidin-1-ylmethyl)benzonitrile structure is a tertiary amine. As such, it retains a lone pair of electrons, making it both basic and nucleophilic. nih.gov This nucleophilicity allows for a variety of N-functionalization reactions.

A common reaction for tertiary amines is quaternization, which involves alkylation with an alkyl halide (e.g., methyl iodide). This reaction results in the formation of a quaternary ammonium salt, which introduces a permanent positive charge on the nitrogen atom and alters the molecule's physical and chemical properties.

C-H Functionalization Strategies on the Pyrrolidine Moiety

While less common than N-functionalization, direct C-H functionalization of the pyrrolidine ring represents an advanced strategy for derivatization. Research has shown that metal-free direct C-H functionalization of the pyrrolidine ring is possible, leading to the formation of pyrrolinium-based compounds. rsc.org This approach could potentially be applied to modify the pyrrolidine moiety in this compound, allowing for the introduction of new substituents and the creation of novel molecular architectures.

Ring Expansion and Contraction Reactions of Pyrrolidines

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many biologically active molecules. frontiersin.org Its structural modification through ring expansion or contraction represents a powerful strategy for accessing novel chemical scaffolds. While reactions specific to this compound are not extensively documented, general methodologies for pyrrolidine ring transformation are well-established and applicable.

Ring expansion of pyrrolidines can lead to the formation of valuable six-membered piperidine (B6355638) or seven-membered azepane rings. researchgate.net One common strategy involves a rearrangement reaction, such as the Tiffeneau-Demjanov rearrangement, which can be adapted for cyclic amines. Another modern approach is skeletal editing through nitrogen-atom insertion, which directly converts pyrrolidine rings into tetrahydropyridazine scaffolds under mild conditions. researchgate.netnih.gov This method showcases broad substrate scope and functional group compatibility, making it potentially applicable for late-stage derivatization of complex molecules. researchgate.netnih.gov

Conversely, ring contraction reactions can transform larger rings, like pyridines or piperidines, into the pyrrolidine skeleton. osaka-u.ac.jpbohrium.comresearchgate.netwilddata.cnnih.gov For instance, photo-promoted reactions of pyridines with silylborane can yield pyrrolidine derivatives. osaka-u.ac.jpbohrium.comresearchgate.netwilddata.cnnih.gov Another approach involves the oxidative rearrangement of N-H piperidines to achieve ring contraction to pyrrolidines. bohrium.com A selective synthesis of pyrrolidin-2-ones has also been demonstrated via the ring contraction and deformylative functionalization of piperidine derivatives, a process where the selectivity can be tuned by the choice of oxidant and additives. rsc.org

Table 1: Representative Ring Modification Reactions of Pyrrolidine and Related Systems

| Transformation Type | Reaction | Key Features | Potential Product from Pyrrolidine |

|---|---|---|---|

| Ring Expansion | Nitrogen-Atom Insertion | Converts pyrrolidines to tetrahydropyridazines. researchgate.netnih.gov | Tetrahydropyridazine |

| Ring Contraction | Oxidative Rearrangement | Converts piperidines to pyrrolidines. bohrium.com | N/A (forms pyrrolidine) |

| Ring Contraction | Photo-promoted Reaction | Converts pyridines to pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net | N/A (forms pyrrolidine) |

Ring-Opening Reactions of Pyrrolidines and Related Skeletal Remodeling

The cleavage of the carbon-nitrogen bonds within the pyrrolidine ring is a significant transformation that allows for the deconstructive functionalization of this otherwise stable heterocycle. researchgate.netresearchgate.net Such ring-opening reactions provide access to linear amino compounds that can be used to build new molecular architectures.

Various methods have been developed for the ring-opening of unstrained cyclic amines like pyrrolidine. One strategy employs difluorocarbene, which can lead to ring-opening difluoromethylation-halogenation. researchgate.net Another approach involves silylium-induced C-N bond cleavage of α-methyl cyclic amines. researchgate.net For N-benzoyl pyrrolidines, a combination of Lewis acid and photoredox catalysis can achieve reductive cleavage of the C–N bond. researchgate.net

Electrochemical methods also offer a green and efficient way to achieve skeletal remodeling. Electro-oxidative approaches can induce C-N bond cleavage, allowing for the diversification of cyclic amines. researchgate.net These reactions often proceed through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile, leading to the ring-opened product. researchgate.net

Reactivity of the Benzylic Methylene (B1212753) Bridge

The methylene group connecting the pyrrolidine ring and the benzonitrile moiety is a benzylic position, making it susceptible to a variety of functionalization reactions.

Benzylic Functionalization Reactions

Direct functionalization of the benzylic C(sp³)–H bond is an atom-economical approach to introduce new substituents. A notable method is the regio- and chemoselective C(sp³)–H arylation of benzylamines, which can be achieved through the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This dual catalytic system allows for the selective functionalization of the N-benzylic position over other C-H bonds, such as those on N-methyl groups. rsc.org The reaction is applicable to a wide range of primary, secondary, and tertiary benzylamines and tolerates various functional groups, making it suitable for late-stage functionalization of complex molecules like pharmaceuticals. rsc.org

Oxidative Transformations at the Benzylic Position

The benzylic position is prone to oxidation. The oxidation of benzylamines can lead to the formation of imines, nitrones, or, under harsher conditions, cleavage of the C-N bond to yield carbonyl compounds. advanceseng.comresearchgate.netacs.org Metal-free oxidation systems, for example using H₂O₂ in solvents like methanol (B129727) or acetonitrile (B52724), can selectively convert benzylic secondary amines to nitrones. acs.org Aerobic oxidation using metal-based catalysts is another common method to produce imines from primary benzylamines. advanceseng.com

Furthermore, selective oxidative cleavage of the benzyl (B1604629) C–N bond can be achieved under metal-free electrochemical conditions. mdpi.com This method utilizes water as the oxygen source and is applicable to primary, secondary, and tertiary amines, converting them into the corresponding aldehydes or ketones. mdpi.com This transformation proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation, which ultimately leads to the cleavage of the C-N bond. mdpi.com

Hydrogenolysis and Deprotection Strategies of Benzylic Amines

The N-benzyl group is a widely used protecting group for amines in organic synthesis because it can be readily cleaved under relatively mild conditions. ontosight.ainih.gov The most common method for its removal is catalytic hydrogenolysis. nih.gov This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), and a hydrogen source. tandfonline.com

Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. thieme-connect.com In this method, a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) is used in the presence of a palladium catalyst. thieme-connect.comresearchgate.net This technique is effective for the debenzylation of secondary and tertiary benzylamines. thieme-connect.com Recent studies have shown that a combination of Pd/C and Pd(OH)₂/C can be a more efficient catalyst for debenzylation than either catalyst alone. tandfonline.com Additionally, the use of a mixed catalyst of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. nih.govacs.org However, it is noteworthy that benzylamines connected to N-heterocycles can sometimes be inactive towards these deprotection conditions. nih.govacs.org

Table 2: Summary of Reactions at the Benzylic Methylene Bridge

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| C-H Arylation | SET/HAT synergistic catalysis (e.g., photocatalyst + PhC(O)SH) rsc.org | α-Aryl-3-(pyrrolidin-1-ylmethyl)benzonitrile |

| Oxidation to Imine | Aerobic oxidation, metal catalysts advanceseng.com | N-(3-cyanobenzylidene)pyrrolidinium |

| Oxidation to Nitrone | H₂O₂ in MeOH or CH₃CN acs.org | Corresponding Nitrone |

| Oxidative C-N Cleavage | Electrochemical oxidation mdpi.com | 3-Cyanobenzaldehyde and Pyrrolidine |

| Hydrogenolysis | Pd/C, H₂ or Ammonium Formate tandfonline.comthieme-connect.com | 3-Methylbenzonitrile (B1361078) and Pyrrolidine |

Multifunctional Reactivity and Orthogonal Transformations

The presence of three distinct functional moieties—the nitrile, the tertiary amine (pyrrolidine), and the benzylic C-N bond—in this compound makes chemoselectivity a crucial consideration in its derivatization. nih.gov Orthogonal transformations, where one functional group can be reacted selectively without affecting the others, are highly desirable.

The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to an amide as an intermediate. libretexts.orgchemistrysteps.com It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), or react with Grignard reagents to form ketones after hydrolysis. libretexts.orgchemistrysteps.comlibretexts.org These reactions can often be performed under conditions that would not affect the tertiary amine or the benzylic linkage. For example, the reduction of the nitrile with LiAlH₄ would likely be chemoselective in the presence of the tertiary benzylamine.

Conversely, the benzylic amine can be cleaved via hydrogenolysis, a reductive process that leaves the nitrile group intact. This orthogonality allows for the selective removal of the pyrrolidine group to unmask a methyl group at the benzylic position, yielding 3-methylbenzonitrile.

The pyrrolidine ring itself can be targeted for oxidation at the α-carbon to the nitrogen, potentially leading to ring-opening or functionalization, under conditions that might not affect the aromatic nitrile. The challenge and opportunity lie in developing reaction conditions that allow for the selective manipulation of one functional group in the presence of the others, thereby enabling the synthesis of a diverse library of compounds from a single precursor. nih.gov

Computational Chemistry Investigations of 3 Pyrrolidin 1 Ylmethyl Benzonitrile

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often inaccessible through experimental means alone. For a molecule like 3-(Pyrrolidin-1-ylmethyl)benzonitrile, these methods can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its conformational flexibility.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. A geometry optimization calculation for this compound would be performed to find the most stable arrangement of its atoms in space, corresponding to a minimum on the potential energy surface.

This process would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the electronic structure. The calculation would iteratively adjust the positions of the atoms until the forces on each atom are close to zero. The result would be a set of optimized coordinates, from which key structural parameters can be derived.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific DFT calculations.

Analysis of Electronic Distribution and Molecular Orbitals

Once the geometry is optimized, the electronic properties can be analyzed. This includes examining the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitability.

Properties such as the molecular electrostatic potential (MEP) would also be calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Hypothetical Molecular Orbital Properties for this compound This table is for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. A conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. The results can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating how chemical reactions occur. For this compound, this could involve studying its synthesis or its potential reactions with other molecules.

Computational Modeling of Key Synthetic Steps

A common synthesis of N-benzylpyrrolidines involves the reaction of pyrrolidine (B122466) with a benzyl (B1604629) halide. Computational modeling could be used to investigate the mechanism of the synthesis of this compound, for example, from 3-(bromomethyl)benzonitrile (B105621) and pyrrolidine. This would involve calculating the energies of the reactants, products, and any intermediates.

Transition State Analysis and Reaction Pathway Elucidation

To fully understand a reaction mechanism, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state theory calculations would be performed to locate the geometry of the transition state and to calculate the activation energy of the reaction. This information is critical for predicting reaction rates and understanding the factors that control the reaction's outcome. The intrinsic reaction coordinate (IRC) would be calculated to confirm that the identified transition state connects the reactants and products.

Prediction of Reactivity and Selectivity in Chemical Transformations

In the context of drug design and medicinal chemistry, computational methods are pivotal for predicting how modifications to a molecule's structure will affect its biological activity and, crucially, its selectivity towards its intended target over other proteins. For derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882), computational docking simulations have been instrumental in predicting their binding affinity and selectivity as inhibitors of Lysine Specific Demethylase 1 (LSD1).

Researchers have utilized molecular docking programs like Glide to predict the binding modes of these compounds within the LSD1 active site. While docking scores did not reveal a significant variance between different enantiomers of the lead compounds, the process was crucial for guiding the design of derivatives with enhanced selectivity. manchester.ac.uk For instance, the designed compound 21g , a derivative of 4-(pyrrolidin-3-yl)benzonitrile, was found to exhibit complete selectivity against related monoamine oxidase enzymes (MAO-A and MAO-B) and demonstrated improved selectivity over the hERG ion channel compared to parent compounds. manchester.ac.uk This predictive insight into selectivity is a key aspect of computational chemistry, enabling the proactive design of molecules with more favorable safety and efficacy profiles by minimizing off-target interactions.

Molecular Interactions and Ligand Binding Studies

Analysis of Non-covalent Interactions within the Compound and with External Entities

Computational modeling provides a detailed picture of the non-covalent interactions that govern the binding of a ligand to its protein target. For the derivatives of 4-(pyrrolidin-3-yl)benzonitrile, docking studies have elucidated the key interactions within the active site of LSD1. manchester.ac.uk

The predicted binding mode for the potent derivative, (3R,4R)-21g, highlights two critical hydrogen bonding interactions. The nitrogen atom of the benzonitrile (B105546) group is predicted to form a hydrogen bond with the side chain of Lys661. manchester.ac.uk Furthermore, the basic center of the molecule is oriented towards the acidic residues Asp555 and Asp556, suggesting favorable electrostatic interactions. manchester.ac.uk

Beyond these polar interactions, the molecule's orientation is further stabilized by hydrophobic interactions. The p-tolyl group of the ligand is positioned within a hydrophobic channel formed by the amino acid residues Ile356, Leu677, Leu693, and Trp695. manchester.ac.uk The pyrrolidine ring, serving as the core of the molecule, makes few close contacts with the protein, a feature that allows for a variety of "scaffold hops" in ligand design. manchester.ac.uk

The table below summarizes the key predicted non-covalent interactions between a 4-(pyrrolidin-3-yl)benzonitrile derivative and the LSD1 active site.

| Interacting Ligand Moiety | Type of Interaction | Interacting Protein Residue(s) |

| Benzonitrile Group | Hydrogen Bond | Lys661 |

| Basic Center | Electrostatic | Asp555, Asp556 |

| p-Tolyl Group | Hydrophobic | Ile356, Leu677, Leu693, Trp695 |

Computational Approaches for Ligand Design and Optimization

The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors is a prime example of modern computational ligand design. The process began with identifying a known inhibitor, GSK-690, and employing a "scaffold-hopping" strategy to design novel core structures with potentially improved properties. manchester.ac.uknih.gov

Computational tools were central to this effort. Software such as Cresset Torch was used to refine the spatial overlap between the original scaffold and the newly designed potential ligands, ensuring that the new molecules would retain the key binding features of the parent compound. manchester.ac.uk This approach led to the identification of the 4-(pyrrolidin-3-yl)benzonitrile core as a promising new scaffold.

Once the core scaffold was identified, molecular docking simulations using programs like Glide were employed to model the designed compounds into the crystal structure of LSD1 (PDB: 4KUM). manchester.ac.uk This allowed for the visualization of binding poses and the prediction of key interactions, as detailed in the previous section. This iterative process of computational design, followed by synthesis and biological testing, is a powerful paradigm for lead optimization, enabling the development of potent and selective inhibitors. manchester.ac.ukbeactica.com The success of this strategy is demonstrated by the development of compound 21g, which exhibited a high binding affinity (Kd value of 22 nM) and biochemical potency (IC50 of 57 nM). manchester.ac.uk

Chemical Research Applications of 3 Pyrrolidin 1 Ylmethyl Benzonitrile

Utility as a Versatile Synthetic Intermediate for Complex Organic Scaffolds

The molecular architecture of 3-(pyrrolidin-1-ylmethyl)benzonitrile makes it an adept intermediate for the synthesis of more complex organic structures. The compound combines a reactive nitrile group, which can undergo a variety of transformations, with a saturated heterocyclic pyrrolidine (B122466) ring that imparts three-dimensional character to its derivatives. nih.govresearchgate.net The presence of both a nucleophilic tertiary amine and an electrophilic carbon atom in the nitrile group allows for a diverse range of chemical modifications.

Researchers utilize this compound as a foundational scaffold upon which to build molecular complexity. For instance, the benzonitrile (B105546) moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. Each of these transformations introduces a new functional group that can be used for subsequent synthetic steps, enabling the elongation of chemical structures and the introduction of new physicochemical properties.

One notable application is in the construction of Betti bases. The related precursor, 3-formylbenzonitrile, reacts with pyrrolidine and 2-naphthol (B1666908) in a condensation reaction to yield 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile. nih.govresearchgate.net This reaction highlights how the core structure of a pyrrolidinyl-benzonitrile derivative serves as a key component in the assembly of larger, sterically hindered, and potentially chiral molecules. Such complex scaffolds are of significant interest in areas like asymmetric catalysis and medicinal chemistry.

Exploration in Ligand Design for Metal-Catalyzed Reactions

The design of effective ligands is central to the advancement of metal-catalyzed reactions, which are indispensable tools in modern chemistry. mdpi.comuniurb.it Ligands modulate the steric and electronic properties of a metal center, thereby controlling the catalyst's activity, selectivity, and stability. This compound possesses structural features that make it and its derivatives attractive candidates for ligand development. The nitrogen atom of the pyrrolidine ring is a Lewis basic site capable of coordinating to a metal center.

Ancillary ligands are not directly involved in the bond-making or bond-breaking steps of a catalytic cycle but are crucial for tuning the catalyst's performance. The pyrrolidinylmethyl)benzonitrile framework can be incorporated into larger molecular structures designed to act as ancillary ligands. For example, Betti bases synthesized from precursors like 3-formylbenzonitrile and pyrrolidine are recognized as important chiral ligands. nih.govresearchgate.net The resulting aminophenol compounds can form stable chelate complexes with a variety of transition metals. In these complexes, both the pyrrolidine nitrogen and the hydroxyl group can coordinate to the metal, creating a rigid chiral environment that can induce enantioselectivity in catalytic transformations.

Understanding structure-activity relationships (SAR) is critical for the rational design of catalysts. In the context of ligands derived from the this compound scaffold, SAR studies would involve systematically modifying the structure and assessing the impact on catalytic outcomes. Key modifications could include altering substituents on the phenyl ring or the pyrrolidine ring.

The pyrrolidine ring is a particularly valuable component in this regard. As a saturated, non-planar ring, it provides a defined three-dimensional structure. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring can profoundly influence the spatial arrangement of the coordinating atoms and, consequently, the selectivity of the metal catalyst it is bound to. For instance, introducing chiral centers on the pyrrolidine ring can lead to enantioselective catalysts. While specific SAR studies on this exact molecule are not extensively documented in public literature, the principles are well-established for related pyrrolidine-containing ligands used in asymmetric synthesis.

Contributions to the Field of Heterocyclic Chemistry

The nitrile group of this compound is a versatile functional group for the synthesis of nitrogen-containing heterocycles. One of the most significant transformations in this context is its conversion to a tetrazole ring. Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve a drug candidate's metabolic stability and membrane permeability. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide or trimethylsilyl (B98337) azide. nih.govnih.gov This reaction is a prime example of "click chemistry"—a class of reactions known for their reliability, high yields, and tolerance of other functional groups. The application of this reaction to this compound would convert the nitrile group into a tetrazole ring, yielding 3-((1H-tetrazol-5-yl)methyl)-N,N-dimethyl-1-phenylmethanamine. This transformation serves as a powerful method for modifying the scaffold, significantly altering its electronic and biological properties while keeping the core pyrrolidine structure intact.

Table 1: Heterocyclic Conversion of the Nitrile Group

| Starting Functional Group | Reagents | Resulting Heterocycle | Reaction Type |

|---|

This reaction directly contributes to the field of heterocyclic chemistry by providing a straightforward route to a new, more complex heterocyclic compound from a readily accessible intermediate.

Investigation as a Building Block for Diversifying Chemical Space

In drug discovery and materials science, there is a constant need for collections of structurally diverse small molecules, often referred to as chemical libraries. researchgate.net The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. Building blocks that allow for the efficient exploration of this space are highly valuable. This compound is an excellent example of such a building block.

Its utility stems from two key features: the pyrrolidine scaffold and the reactive nitrile handle.

The Pyrrolidine Scaffold : The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure is a desirable feature for interacting with the complex binding sites of biological targets like enzymes and receptors. nih.govresearchgate.net

The Nitrile Handle : As discussed, the nitrile group can be converted into a variety of other functionalities (e.g., tetrazole, amine, carboxylic acid). This allows for the creation of a library of compounds from a single starting material through parallel synthesis.

For example, a research program could synthesize a library of compounds based on the this compound core. By reacting the nitrile with different reagents and modifying other parts of the molecule, a diverse set of final products can be generated. This approach, known as scaffold-based library design, is a cornerstone of modern medicinal chemistry. Derivatives of the related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), demonstrating the value of this molecular scaffold in generating potent and selective enzyme inhibitors. manchester.ac.uknih.govbeactica.com

Table 2: Potential for Chemical Space Diversification

| Modification Site | Potential Reaction | Resulting Functionality | Purpose |

|---|---|---|---|

| Nitrile Group | Cycloaddition with Azide | Tetrazole | Introduce bioisostere, H-bonding |

| Nitrile Group | Reduction (e.g., with H₂/catalyst) | Primary Amine | Introduce basic center, further functionalization |

| Nitrile Group | Hydrolysis (acid or base) | Carboxylic Acid | Introduce acidic center, amide coupling |

By employing these transformations, chemists can systematically explore the chemical space around the this compound scaffold to discover molecules with novel properties and biological activities.

Conclusion and Future Research Perspectives

Summary of Key Findings and Current Research Directions

Research surrounding 3-(Pyrrolidin-1-ylmethyl)benzonitrile and its analogs has primarily been driven by their potential as intermediates in the synthesis of biologically active molecules. The pyrrolidine (B122466) ring is a common feature in many natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key interaction motif with biological targets. nih.govresearchgate.netresearchgate.netfrontiersin.org The benzonitrile (B105546) group, on the other hand, is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups in drug design. nih.gov

Current research directions are largely focused on the incorporation of the this compound scaffold into larger molecules designed to interact with specific biological targets. A significant area of investigation involves the development of enzyme inhibitors. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. manchester.ac.uknih.gov While the substitution pattern is different, this highlights the potential of the pyrrolidinyl-benzonitrile framework in designing enzyme inhibitors. The nitrile group in these compounds often plays a crucial role in binding to the active site of the enzyme. manchester.ac.uk

Emerging Methodologies and Synthetic Challenges

The synthesis of this compound can be approached through several synthetic strategies, each with its own set of advantages and challenges. A plausible and efficient method for its synthesis is the reductive amination of 3-formylbenzonitrile with pyrrolidine. This two-step, one-pot reaction typically involves the formation of an iminium intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

An alternative approach is the nucleophilic substitution of a 3-(halomethyl)benzonitrile with pyrrolidine. For example, the reaction of 3-(bromomethyl)benzonitrile (B105621) with pyrrolidine in the presence of a base would yield the desired product.

Emerging methodologies in the synthesis of N-arylmethyl pyrrolidines include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. While not directly applied to this specific molecule in the reviewed literature, these methods offer potential for more efficient and versatile synthetic routes in the future.

Synthetic challenges primarily revolve around achieving high yields and purity, especially in large-scale synthesis. Side reactions, such as over-alkylation or the formation of enamines, can occur under certain conditions. The purification of the final product to meet pharmaceutical standards can also be a significant hurdle. Furthermore, the functionalization of the benzonitrile ring or the pyrrolidine moiety to create more complex derivatives can present regioselectivity and stereoselectivity challenges. For instance, the synthesis of chiral derivatives often requires the use of chiral starting materials or asymmetric catalytic methods. nih.gov

Advances in Spectroscopic and Computational Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene (B1212753) bridge protons, and the protons of the pyrrolidine ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.4-7.7 ppm. The benzylic methylene protons would be a singlet at approximately 3.6-3.8 ppm. The pyrrolidine protons would show multiplets in the aliphatic region, typically around 1.7-1.9 ppm and 2.5-2.7 ppm.

¹³C NMR spectroscopy would provide signals for all the unique carbon atoms in the molecule. The nitrile carbon would be observed around 118-120 ppm, while the aromatic carbons would resonate in the 128-135 ppm region. The benzylic methylene carbon would be expected around 60-65 ppm, and the pyrrolidine carbons would appear in the range of 23-25 ppm and 53-55 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus a proton (187.12 g/mol ).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. researchgate.netnist.govchemicalbook.com Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.